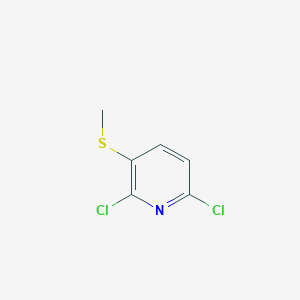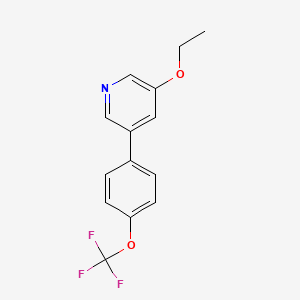![molecular formula C14H14N2O B3347774 9H-Pyrido[3,4-b]indole, 7-methoxy-1,9-dimethyl- CAS No. 143502-37-8](/img/structure/B3347774.png)
9H-Pyrido[3,4-b]indole, 7-methoxy-1,9-dimethyl-
Descripción general
Descripción
9H-Pyrido[3,4-b]indole, 7-methoxy-1,9-dimethyl-, also known as harmine, is a naturally occurring beta-carboline alkaloid. It is found in various plants, including Peganum harmala (Syrian rue) and Banisteriopsis caapi, which is used in the preparation of the traditional Amazonian brew Ayahuasca. Harmine has been studied for its various pharmacological properties, including its potential as a central nervous system stimulant and its cytotoxic effects on cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Harmine can be synthesized through several methods. One common synthetic route involves the condensation of indole derivatives with appropriate aldehydes or ketones, followed by cyclization and methylation reactions. For example, the reaction of 7-methoxyindole with formaldehyde and subsequent cyclization can yield harmine .
Industrial Production Methods
Industrial production of harmine typically involves the extraction from natural sources, such as Peganum harmala seeds. The seeds are crushed and treated with an alkaline solution, followed by extraction with organic solvents like chloroform. The extract is then purified through crystallization or chromatography to obtain harmine .
Análisis De Reacciones Químicas
Types of Reactions
Harmine undergoes various chemical reactions, including:
Oxidation: Harmine can be oxidized to form harmaline, another beta-carboline alkaloid.
Reduction: Reduction of harmine can yield dihydroharmine.
Substitution: Harmine can undergo substitution reactions, particularly at the methoxy group, to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Harmaline
Reduction: Dihydroharmine
Substitution: Various harmine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Harmine has a wide range of scientific research applications:
Chemistry: Harmine is used as a starting material for the synthesis of various beta-carboline derivatives.
Biology: Harmine has been studied for its effects on the central nervous system and its potential as a neuroprotective agent.
Medicine: Harmine exhibits cytotoxic effects on cancer cells and has been investigated for its potential in cancer therapy.
Industry: Harmine is used in the production of dyes and as a fluorescence resonance energy transfer (FRET) donor in biochemical studies .
Mecanismo De Acción
Harmine exerts its effects through several mechanisms:
Inhibition of Monoamine Oxidase (MAO): Harmine inhibits MAO-A, an enzyme responsible for the breakdown of monoamines, leading to increased levels of neurotransmitters like serotonin and dopamine.
Interaction with DNA: Harmine intercalates into DNA, disrupting its structure and function, which contributes to its cytotoxic effects on cancer cells.
Modulation of Signaling Pathways: Harmine affects various signaling pathways, including those involved in cell proliferation and apoptosis
Comparación Con Compuestos Similares
Harmine is part of a family of beta-carboline alkaloids, which includes:
Harmaline: Similar to harmine but with an additional hydroxyl group.
Harmane: Lacks the methoxy group present in harmine.
Norharmane: Lacks the methyl group at the nitrogen atom.
Tetrahydroharmine: A reduced form of harmine with additional hydrogen atoms
Harmine is unique due to its specific substitution pattern, which contributes to its distinct pharmacological properties and applications.
Propiedades
IUPAC Name |
7-methoxy-1,9-dimethylpyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-9-14-12(6-7-15-9)11-5-4-10(17-3)8-13(11)16(14)2/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQLTQRHIJBENP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333149 | |
| Record name | 9H-Pyrido[3,4-b]indole, 7-methoxy-1,9-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143502-37-8 | |
| Record name | 7-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143502-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Pyrido[3,4-b]indole, 7-methoxy-1,9-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-propyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B3347695.png)
![2-ethoxyethyl (2Z)-2-cyano-2-[3-(3-methoxypropylamino)cyclohex-2-en-1-ylidene]acetate](/img/structure/B3347702.png)


![4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide](/img/structure/B3347727.png)





![1-Methyl-5-methylidene-4,5-dihydrocyclopenta[b]pyrrol-6(1H)-one](/img/structure/B3347767.png)


![6H-Cyclopenta[b]furan-6-one, 4,5-dihydro-4-hydroxy-](/img/structure/B3347786.png)
